

Technical Support Center: Optimizing N-Substituted Phthalimide Synthesis

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Compound of Interest

Compound Name: 2-(2-Hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione

CAS No.: 211501-36-9

Cat. No.: B1596248

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Welcome to the technical support center for the synthesis of N-substituted phthalimides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common experimental challenges. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you optimize your reaction conditions and achieve high-yielding, clean syntheses.

Introduction to N-Substituted Phthalimide Synthesis

N-substituted phthalimides are crucial building blocks in organic synthesis, serving as key intermediates in the preparation of primary amines, pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The synthesis of these compounds can be approached through several well-established methods, each with its own set of advantages and potential pitfalls. The most common methods include the direct condensation of phthalic anhydride with a primary amine, the Gabriel synthesis, the Mitsunobu reaction, and increasingly, microwave-assisted protocols.[2][4][5]

This guide will walk you through the intricacies of each of these methods, providing a structured, question-and-answer-based approach to troubleshoot common issues and optimize your reaction conditions for success.

Section 1: Direct Condensation of Phthalic Anhydride with Amines

This is often the most straightforward method for synthesizing N-substituted phthalimides, involving the reaction of phthalic anhydride with a primary amine, typically with the removal of water.^[2]

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the direct condensation of phthalic anhydride with an amine?

A1: The reaction is commonly carried out by heating a mixture of phthalic anhydride and a primary amine in a solvent like glacial acetic acid, which also acts as a catalyst.^[6]

Temperatures can range from reflux in acetic acid (around 118 °C) to higher temperatures in other solvents, or even neat conditions.^[2] The primary goal is to facilitate the dehydration of the intermediate phthalamic acid to the final imide.

Q2: Can I run this reaction without a solvent?

A2: Yes, solvent-free conditions are possible, especially with microwave irradiation.^[7] Heating a neat mixture of phthalic anhydride and the amine can be an effective and environmentally friendly approach, often leading to shorter reaction times and simpler work-ups.^[8]

Q3: What catalysts can be used to improve the reaction rate?

A3: While acetic acid is a common solvent and catalyst, other catalysts like sulphamic acid have been reported to give excellent yields.^[7] Lewis acids can also be employed, particularly in solvent-free microwave conditions.^[2] For certain substrates, catalysts like phthalimide N-sulfonic acid in ethanol have been shown to be effective.^[6]

Troubleshooting Guide

Issue 1: Low or no yield of the N-substituted phthalimide.

- Possible Cause A: Incomplete reaction. The reaction may not have gone to completion due to insufficient heating or reaction time.
 - Solution:
 - Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials (phthalic anhydride and amine) and the appearance of the product.
 - Increase temperature: If the reaction is sluggish, consider increasing the reaction temperature. If using a solvent like acetic acid, ensure it is refluxing vigorously.
 - Extend reaction time: Some less reactive amines may require longer reaction times. Continue heating and monitoring by TLC until the starting materials are consumed.
 - Catalyst addition: If not already using one, the addition of a catalyst like a catalytic amount of a strong acid can facilitate the dehydration step.
- Possible Cause B: Decomposition of starting materials or product.
 - Solution:
 - Check the stability of your amine: Some amines may be unstable at high temperatures. If you suspect decomposition, consider using a milder reaction method or a lower boiling point solvent with a suitable catalyst.
 - Microwave synthesis: Microwave-assisted synthesis can often provide the necessary energy for the reaction in a much shorter time, minimizing the potential for thermal decomposition.^{[8][9][10]}

Issue 2: The isolated product is the intermediate phthalamic acid, not the desired imide.

- Possible Cause: Insufficient dehydration. The cyclization of the intermediate phthalamic acid to the phthalimide requires the removal of a molecule of water. This step may be incomplete.
 - Solution:

- Azeotropic removal of water: If the reaction is conducted in a suitable solvent like toluene, use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the imide product.
- Higher temperature/longer reaction time: As with low yield, increasing the temperature and/or reaction time can promote the dehydration step.
- Use of a dehydrating agent: In some cases, the addition of a dehydrating agent can be beneficial, although this can complicate the work-up.

Experimental Protocol: General Procedure for Direct Condensation

- To a round-bottom flask, add phthalic anhydride (1.0 eq) and the primary amine (1.0-1.1 eq).
- Add glacial acetic acid as the solvent (enough to ensure stirring).
- Heat the mixture to reflux and monitor the reaction by TLC.
- Once the reaction is complete (typically 1-4 hours), cool the reaction mixture to room temperature.
- Pour the cooled mixture into cold water to precipitate the product.
- Collect the solid product by filtration, wash with water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or ethanol/water mixture) to obtain the pure N-substituted phthalimide.[\[11\]](#)[\[12\]](#)

Section 2: The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines, which proceeds via the N-alkylation of potassium phthalimide.[\[13\]](#)[\[14\]](#) This method is particularly advantageous as it avoids the over-alkylation often seen with direct alkylation of ammonia.[\[15\]](#)
[\[16\]](#)

Frequently Asked Questions (FAQs)

Q1: Why is potassium phthalimide used instead of phthalimide?

A1: The imide proton of phthalimide is acidic ($pK_a \approx 8.3$) and can be deprotonated by a base like potassium hydroxide (KOH) or potassium carbonate (K_2CO_3) to form the potassium salt. [17][18] The resulting phthalimide anion is a much more potent nucleophile than the neutral phthalimide, which is necessary for the subsequent S_N2 reaction with the alkyl halide.[19]

Q2: What are the limitations of the Gabriel synthesis?

A2: The primary limitation is that it is generally only effective for primary alkyl halides.[13][17] Secondary and tertiary alkyl halides tend to undergo elimination reactions in the presence of the basic phthalimide anion, leading to the formation of alkenes as side products.[15] Additionally, aryl halides are generally unreactive towards the S_N2 reaction.[16]

Q3: What are the common methods for cleaving the N-alkylphthalimide to release the primary amine?

A3: The most common method is hydrazinolysis, using hydrazine hydrate (the Ing-Manske procedure), which is generally milder than acidic or basic hydrolysis.[20][21] Acidic or basic hydrolysis can also be used but may not be compatible with other functional groups in the molecule.[19]

Troubleshooting Guide

Issue 1: Low yield of the N-alkylphthalimide intermediate.

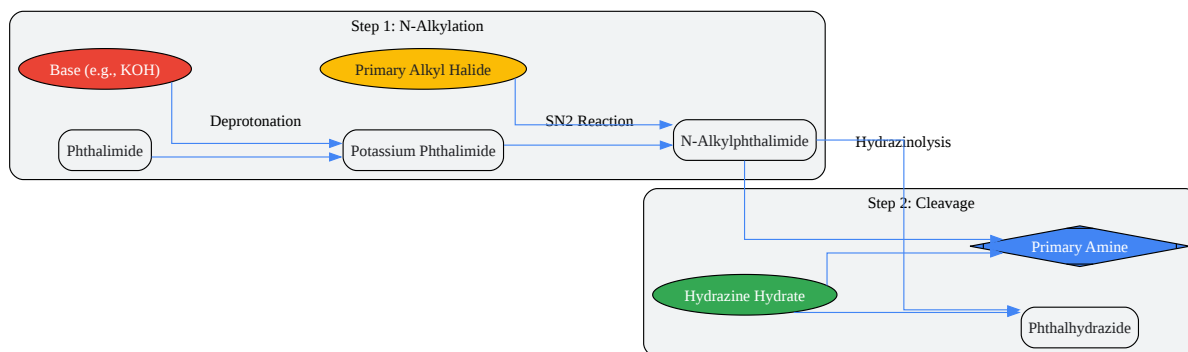
- Possible Cause A: Poor quality of potassium phthalimide. Potassium phthalimide can be hygroscopic.
 - Solution:
 - Dry the potassium phthalimide: Ensure the potassium phthalimide is thoroughly dried before use.
 - In situ generation: Prepare the potassium phthalimide in situ by reacting phthalimide with a base like potassium hydroxide or potassium carbonate in a suitable solvent and then adding the alkyl halide.

- Possible Cause B: Ineffective S_N2 reaction.
 - Solution:
 - Choice of solvent: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to accelerate the S_N2 reaction.[\[15\]](#)[\[22\]](#)
 - Reaction temperature: Gently heating the reaction mixture can increase the rate of the S_N2 reaction. However, excessive heat can promote elimination side reactions with more sterically hindered primary alkyl halides.
 - Leaving group: The reactivity of the alkyl halide follows the trend I > Br > Cl. If you are using an alkyl chloride and the reaction is slow, consider converting it to the corresponding iodide.

Issue 2: Difficulty in cleaving the N-alkylphthalimide.

- Possible Cause: Incomplete hydrazinolysis.
 - Solution:
 - Sufficient hydrazine: Ensure an adequate excess of hydrazine hydrate is used.
 - Reaction time and temperature: Refluxing in ethanol is a common condition. For stubborn substrates, longer reflux times may be necessary. Monitor the reaction by TLC to confirm the disappearance of the N-alkylphthalimide.

Workflow for Gabriel Synthesis



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Caption: Workflow of the Gabriel Synthesis.

Section 3: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the N-alkylation of phthalimide with a primary or secondary alcohol, proceeding with inversion of stereochemistry at the alcohol carbon.^{[3][5]}

Frequently Asked Questions (FAQs)

Q1: What are the key reagents in a Mitsunobu reaction for N-phthalimide synthesis?

A1: The core reagents are the alcohol, phthalimide (the nucleophile), a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (usually diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).^{[4][5]}

Q2: What is the major challenge in the work-up of a Mitsunobu reaction?

A2: A significant challenge is the removal of the triphenylphosphine oxide (TPPO) byproduct, which can be difficult to separate from the desired product due to its polarity and solubility.[7] [23] The reduced azodicarboxylate is another byproduct that needs to be removed.

Q3: Can I use secondary alcohols in this reaction?

A3: Yes, a key advantage of the Mitsunobu reaction is its applicability to secondary alcohols, which typically fail in the Gabriel synthesis. The reaction proceeds with a clean inversion of stereochemistry.[5]

Troubleshooting Guide

Issue 1: Low yield of the N-substituted phthalimide.

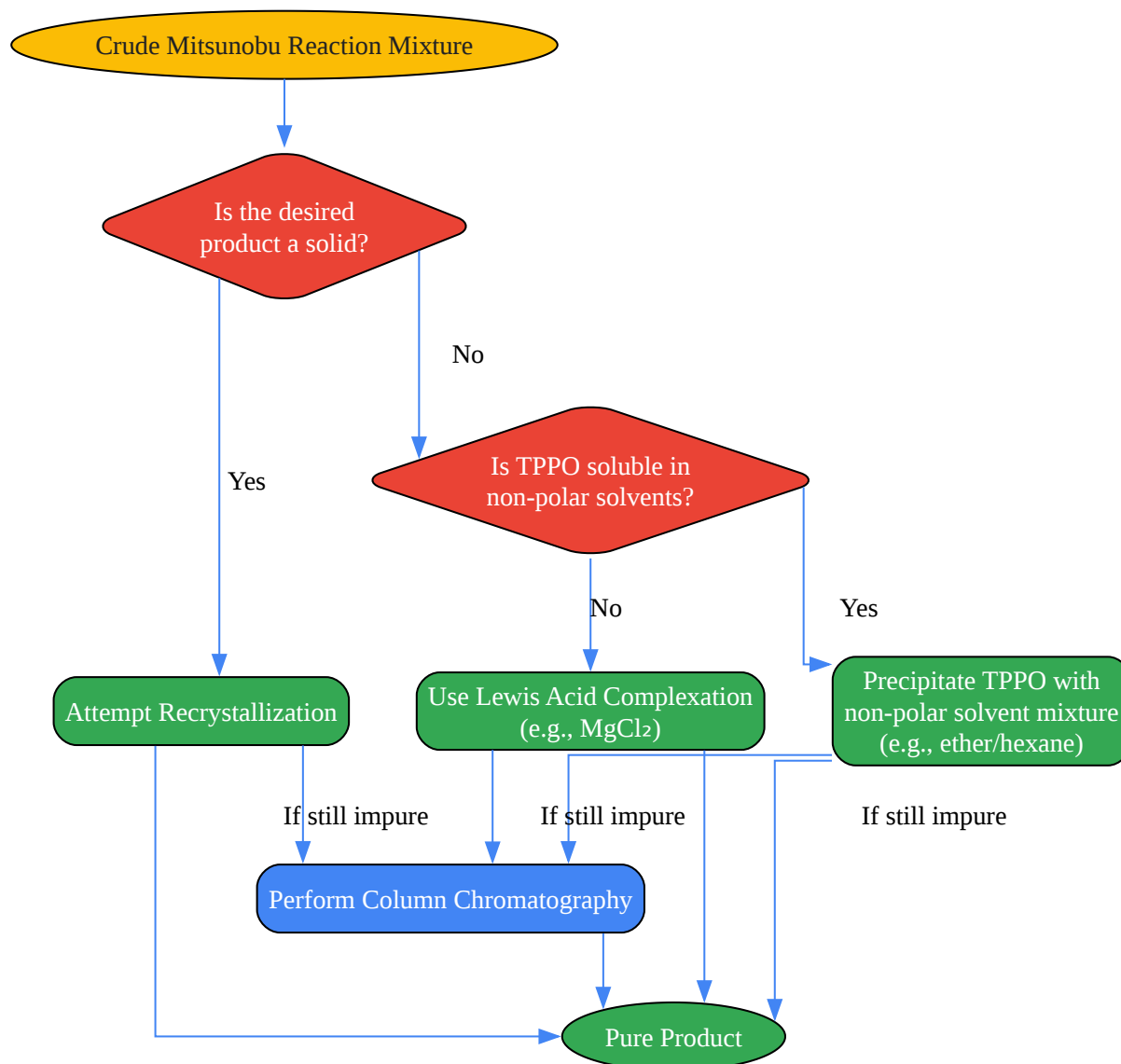
- Possible Cause A: Sub-optimal reaction conditions.
 - Solution:
 - Solvent choice: Anhydrous THF is a common and effective solvent. Other solvents like dichloromethane (DCM) or toluene can also be used.[24][25] The polarity of the solvent can influence the reaction rate and stereoselectivity.[26]
 - Temperature control: The reaction is typically initiated at 0 °C with the slow addition of the azodicarboxylate and then allowed to warm to room temperature.[3] For less reactive substrates, gentle heating may be required.
 - Order of addition: The order of addition of reagents can be crucial. Typically, the alcohol, phthalimide, and triphenylphosphine are mixed in the solvent before the dropwise addition of the azodicarboxylate.
- Possible Cause B: Side reactions.
 - Solution:
 - Acidity of the nucleophile: Phthalimide is sufficiently acidic for the Mitsunobu reaction. However, if using alternative imides, ensure their pKa is low enough to be protonated by the intermediate betaine.[5]

- Steric hindrance: Highly sterically hindered alcohols may react slowly or not at all.

Issue 2: Difficulty in removing triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproduct.

- Possible Cause: Co-elution or similar solubility of byproducts and the desired product.
 - Solution:
 - Crystallization/Precipitation: If the desired product is a solid, recrystallization can be an effective purification method. Alternatively, TPPO can sometimes be precipitated from a non-polar solvent mixture (e.g., diethyl ether/hexane) and removed by filtration.[24]
 - Column chromatography: This is a common method for purification. Optimizing the solvent system for column chromatography is key. Sometimes switching from an ethyl acetate/hexane system to a diethyl ether/hexane system can improve separation.[24]
 - Lewis acid complexation: TPPO can form insoluble complexes with Lewis acids like $MgCl_2$ or $ZnCl_2$. Adding these salts to the crude reaction mixture can precipitate the TPPO, which can then be filtered off.[1][27]
 - Co-precipitation of byproducts: In some cases, TPPO and the reduced azodicarboxylate can co-precipitate, which simplifies their removal by filtration.[27]

Troubleshooting Workflow for Mitsunobu Byproduct Removal



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Caption: Decision tree for purifying N-substituted phthalimides from Mitsunobu reactions.

Section 4: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of N-substituted phthalimides, often leading to significantly reduced reaction times, higher yields, and cleaner reactions.^{[7][8][28]}

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave synthesis?

A1: The primary advantages are rapid heating, which can dramatically shorten reaction times from hours to minutes, and often results in higher yields and fewer side products due to the reduced overall heating time.^{[8][9][10]} It also allows for reactions to be performed under solvent-free conditions.

Q2: Can I use a domestic microwave oven?

A2: While some simple syntheses have been reported using domestic microwave ovens, it is highly recommended to use a dedicated scientific microwave reactor for safety and reproducibility. Scientific microwave reactors allow for precise control of temperature and pressure, which is crucial for chemical reactions.

Troubleshooting Guide

Issue 1: Inconsistent results or low yields.

- Possible Cause A: Inefficient microwave absorption.
 - Solution:
 - Use a polar solvent: If the reactants themselves are not very polar, adding a small amount of a polar, high-boiling solvent like DMF or DMSO can improve the absorption of microwave energy and lead to more efficient heating.
 - Use a microwave susceptor: For non-polar reaction mixtures, a microwave susceptor (e.g., silicon carbide) can be added to absorb microwave energy and transfer heat to the reaction mixture.

- Possible Cause B: Runaway reaction or decomposition.
 - Solution:
 - Temperature control: Use a microwave reactor with a fiber-optic temperature probe to accurately monitor and control the internal reaction temperature. Set a maximum temperature to avoid decomposition.
 - Power control: Instead of running at maximum power, use a lower power setting to allow for more controlled heating.

Data Summary: Comparison of Synthetic Methods

Method	Key Advantages	Key Disadvantages	Typical Substrates
Direct Condensation	Simple, uses readily available starting materials.	Can require high temperatures; water removal can be necessary.	Primary amines.
Gabriel Synthesis	Avoids over-alkylation, good for primary amines.	Limited to primary alkyl halides; cleavage can be harsh.	Primary alkyl halides.
Mitsunobu Reaction	Works with primary and secondary alcohols, stereospecific inversion.	Difficult work-up due to byproducts (TPPO).	Primary and secondary alcohols.
Microwave-Assisted	Very fast reaction times, often higher yields, can be solvent-free.	Requires specialized equipment for optimal control and safety.	Various, accelerates many of the above reactions.

Characterization of N-Substituted Phthalimides

Once synthesized, it is crucial to characterize the N-substituted phthalimide to confirm its identity and purity.

- ¹H NMR Spectroscopy: The aromatic protons of the phthalimide group typically appear as two multiplets in the range of δ 7.7-8.0 ppm.[29][30][31] The protons on the N-substituent will have characteristic chemical shifts depending on their environment.
- ¹³C NMR Spectroscopy: The carbonyl carbons of the imide group are typically observed around δ 167-168 ppm.[29][30]
- FT-IR Spectroscopy: Look for two characteristic C=O stretching bands for the imide group, typically around 1770 and 1715 cm⁻¹. [29]
- Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[30]
- Melting Point: A sharp melting point is a good indicator of purity.

References

- Merwade, A. M., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13833–13840. [Link]
- Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2019). Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354. [Link]
- Korivi, R., et al. (2023). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry, 88(24), 17093–17102. [Link]
- Solid-State NMR Characterization of C- and N-Labelled Phthalimides: Model Compounds for Studying Polyimides. (1994). Defense Technical Information Center. [Link]
- ResearchGate. (2017). I am wondering how to remove Triphenylphosphine oxide and Diisopropyl hydrazodicarboxylate from the reaction mixture?[Link]
- Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]
- ResearchGate. (n.d.). Synthesis, characterization, antibacterial, DNA binding and molecular docking studies of novel N-substituted phthalimides. [Link]
- Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]

- Organic Chemistry Portal. (n.d.). Phthalimides. [\[Link\]](#)
- Master Organic Chemistry. (2023). The Gabriel Synthesis. [\[Link\]](#)
- Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. *Chemical Reviews*, 109(6), 2551–2651. [\[Link\]](#)
- Gümüş, M., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. *Future Medicinal Chemistry*, 14(14), 1085–1103. [\[Link\]](#)
- Royal Society of Chemistry. (2023). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. [\[Link\]](#)
- Chemistry LibreTexts. (2023). Gabriel Synthesis. [\[Link\]](#)
- ResearchGate. (n.d.). (PDF) CODEN(USA): PCJHBA Synthesis and characterization of some new N-substituted phthalimide. [\[Link\]](#)
- Taniguchi, T., & Curran, D. P. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. *Chemical Science*, 7(6), 3537–3549. [\[Link\]](#)
- PDF Free Download. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. [\[Link\]](#)
- Reddit. (2023). Gabriel synthesis troubleshooting. [\[Link\]](#)
- Pawar, N. S., et al. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. *Der Pharma Chemica*, 4(1), 15-22. [\[Link\]](#)
- NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [\[Link\]](#)
- Google Patents. (n.d.).
- Nikoofar, K., & Sadathosainy, B. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. *RSC Advances*, 13(15), 10076–10103. [\[Link\]](#)

- Wikipedia. (n.d.). Gabriel synthesis. [\[Link\]](#)
- Sytniczuk, A., et al. (2020). Copolymerization of Phthalic Anhydride with Epoxides Catalyzed by Amine-Bis(Phenolate) Chromium(III) Complexes. *Polymers*, 12(11), 2593. [\[Link\]](#)
- RSC Publishing. (2024). Phthalimides: developments in synthesis and functionalization. [\[Link\]](#)
- De La Torre, D., & Mendoza, A. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. *Angewandte Chemie International Edition*, 60(38), 20847–20852. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [\[Link\]](#)
- ResearchGate. (n.d.). The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. [\[Link\]](#)
- O'Donnell, C. J., et al. (2012). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution ¹H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. *Molecules*, 17(12), 14096–14116. [\[Link\]](#)
- Scholars Research Library. (n.d.). Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives. [\[Link\]](#)
- ResearchGate. (n.d.). The amidation of phthalic anhydride using amines. [\[Link\]](#)
- ResearchGate. (2018). How can I increase the yield of this compound?[\[Link\]](#)
- Google Patents. (n.d.).
- RSC Publishing. (n.d.). Green Chemistry. [\[Link\]](#)
- BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?[\[Link\]](#)
- Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism. [\[Link\]](#)
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [\[Link\]](#)

- TSI Journals. (n.d.). Microwave-assisted synthesis of phthalimides, phthalazines a. [\[Link\]](#)
- Microwave Assisted Organic Synthesis. (n.d.). [\[Link\]](#)
- Sharma, V., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34659–34681. [\[Link\]](#)

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Sources

1. pubs.acs.org [pubs.acs.org]
2. [Phthalimides](https://organic-chemistry.org) [organic-chemistry.org]
3. researchgate.net [researchgate.net]
4. pubs.acs.org [pubs.acs.org]
5. organic-chemistry.org [organic-chemistry.org]
6. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
7. pubs.acs.org [pubs.acs.org]
8. derpharmachemica.com [derpharmachemica.com]
9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
10. tsijournals.com [tsijournals.com]
11. CN112409237B - Preparation method of N-benzylphthalimide - Google Patents [patents.google.com]
12. [Reagents & Solvents](https://chem.rochester.edu) [chem.rochester.edu]
13. [Gabriel synthesis](https://en.wikipedia.org) - Wikipedia [en.wikipedia.org]
14. byjus.com [byjus.com]
15. pdf.benchchem.com [pdf.benchchem.com]

- [16. Gabriel Phthalimide Synthesis Mechanism \[unacademy.com\]](#)
- [17. organicchemistrytutor.com \[organicchemistrytutor.com\]](#)
- [18. masterorganicchemistry.com \[masterorganicchemistry.com\]](#)
- [19. chem.libretexts.org \[chem.libretexts.org\]](#)
- [20. Gabriel Synthesis | Thermo Fisher Scientific - TW \[thermofisher.com\]](#)
- [21. Gabriel Synthesis | Thermo Fisher Scientific - JP \[thermofisher.com\]](#)
- [22. Gabriel Synthesis: Mechanism & Examples | NROChemistry \[nrochemistry.com\]](#)
- [23. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [24. researchgate.net \[researchgate.net\]](#)
- [25. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - Chemical Science \(RSC Publishing\) DOI:10.1039/C6SC00308G \[pubs.rsc.org\]](#)
- [26. researchgate.net \[researchgate.net\]](#)
- [27. scientificupdate.com \[scientificupdate.com\]](#)
- [28. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [29. researchgate.net \[researchgate.net\]](#)
- [30. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [31. rsc.org \[rsc.org\]](#)
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